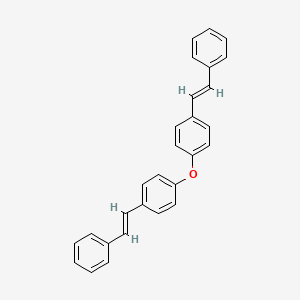![molecular formula C18H18BrClN2O3 B11692814 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-4-(4-氯-2-甲基苯氧基)丁酰肼是一种席夫碱化合物,席夫碱通常由伯胺与羰基化合物缩合而成。
准备方法
合成路线及反应条件
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-4-(4-氯-2-甲基苯氧基)丁酰肼的合成涉及5-溴-2-羟基苯甲醛与4-(4-氯-2-甲基苯氧基)丁酰肼之间的缩合反应。该反应通常在乙醇溶剂中回流条件下进行,以促进席夫碱的形成。 然后将反应混合物冷却,并通过过滤和从乙醇中重结晶分离产物,以获得纯晶体 .
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件以最大化产率和纯度,使用工业级溶剂和试剂,以及采用连续流动反应器以提高效率和安全性。
化学反应分析
反应类型
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-4-(4-氯-2-甲基苯氧基)丁酰肼可以进行各种化学反应,包括:
氧化: 酚羟基可以氧化成醌衍生物。
还原: 亚胺基团 (C=N) 可以还原为胺。
取代: 溴和氯取代基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 甲醇钠 (NaOCH₃) 或叔丁醇钾 (KOtBu) 等亲核试剂可用于取代反应。
主要形成的产物
氧化: 形成醌衍生物。
还原: 形成相应的胺。
取代: 形成取代的苯基衍生物。
科学研究应用
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-4-(4-氯-2-甲基苯氧基)丁酰肼在科学研究中有多种应用:
化学: 用作配位化学中的配体,形成金属络合物。
生物学: 研究其潜在的抗菌和抗真菌特性。
医学: 由于其与生物大分子相互作用的能力,探索其作为抗癌剂的潜力。
工业: 用于开发具有特定电子或光学特性的新材料。
作用机制
N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-4-(4-氯-2-甲基苯氧基)丁酰肼的作用机制涉及其与各种分子靶标的相互作用。该化合物可以与金属离子形成配位络合物,这可以增强其生物活性。它还可以与酶和蛋白质相互作用,可能抑制其功能并导致抗菌或抗癌作用。
相似化合物的比较
类似化合物
- N'-[(E)-(5-溴-2-羟基苯基)亚甲基]-4-甲氧基苯甲酰肼
- 4-{[1-(5-溴-2-羟基-3-甲氧基苯基)亚甲基]氨基}-1-甲基-2-苯基-1,2-二氢吡唑-3-酮
独特性
属性
分子式 |
C18H18BrClN2O3 |
|---|---|
分子量 |
425.7 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-(4-chloro-2-methylphenoxy)butanamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-12-9-15(20)5-7-17(12)25-8-2-3-18(24)22-21-11-13-10-14(19)4-6-16(13)23/h4-7,9-11,23H,2-3,8H2,1H3,(H,22,24)/b21-11+ |
InChI 键 |
NDBFJCPGDVMFJK-SRZZPIQSSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
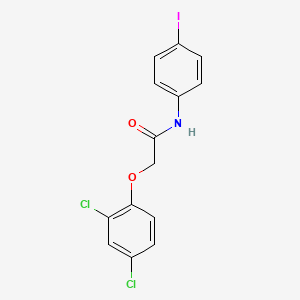

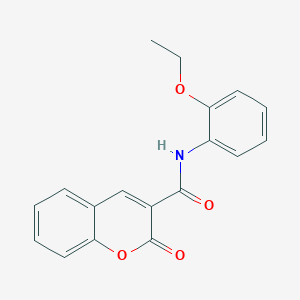
![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)
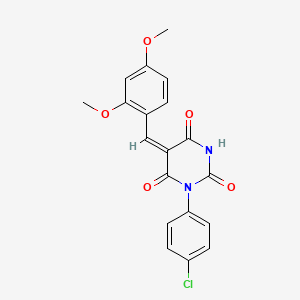
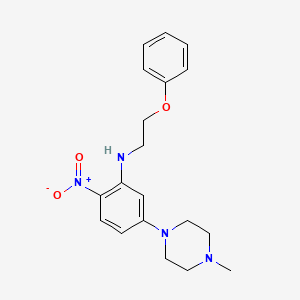
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)
